
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is a synthetic organic compound that features a nitrofuran moiety and a piperidine ring. Compounds containing nitrofuran are known for their antimicrobial properties, while piperidine derivatives are often used in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.
Introduction of the piperidine ring: This step involves the reaction of a suitable precursor with piperidine under controlled conditions.
Formation of the prop-2-enenitrile linkage: This can be done through a condensation reaction involving appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted nitrofuran compounds.
Applications De Recherche Scientifique
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential antimicrobial or antifungal agent.
Medicine: Possible use in drug development due to its structural features.
Industry: Could be used in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific application:
Antimicrobial Activity: The nitrofuran moiety can interfere with bacterial enzymes, leading to cell death.
Pharmacological Effects: The piperidine ring can interact with various receptors in the body, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Piperidine derivatives: Such as piperine, which is found in black pepper and has various biological activities.
Uniqueness
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is unique due to the combination of the nitrofuran and piperidine moieties, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
93276-99-4 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
3-(5-nitrofuran-2-yl)-3-piperidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C12H13N3O3/c13-7-6-10(14-8-2-1-3-9-14)11-4-5-12(18-11)15(16)17/h4-6H,1-3,8-9H2 |
Clé InChI |
JQULOHOYSXJKRC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=CC#N)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
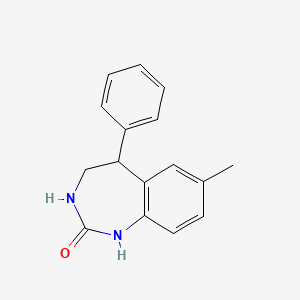
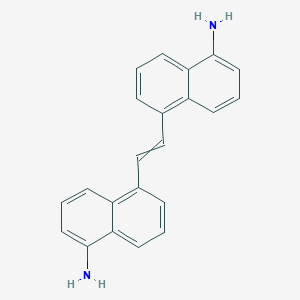




![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
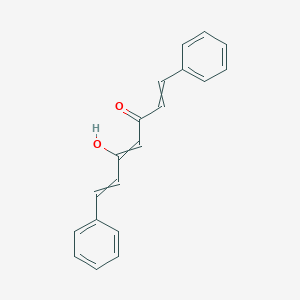
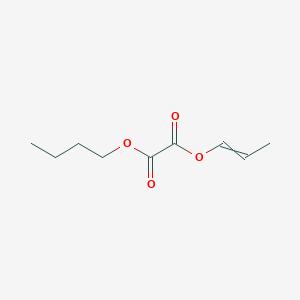

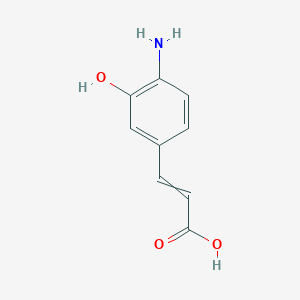
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
